molecular formula C18H28N2O3 B1653042 tert-Butyl 4-amino-4-(4-methoxybenzyl)piperidine-1-carboxylate CAS No. 1707602-61-6

tert-Butyl 4-amino-4-(4-methoxybenzyl)piperidine-1-carboxylate

Cat. No.: B1653042
CAS No.: 1707602-61-6
M. Wt: 320.4
InChI Key: TYRGSTRYYLDUME-UHFFFAOYSA-N
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Description

Tert-Butyl 4-amino-4-(4-methoxybenzyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group, an amino group, a methoxybenzyl group, and a carboxylate ester group. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of a suitable halide precursor with an amine. The reaction typically requires a palladium catalyst, a ligand, and a base.

  • Reductive Amination: This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Nucleophilic Substitution: The compound can be synthesized by reacting a suitable piperidine derivative with a tert-butyl ester under nucleophilic substitution conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide

  • Reduction: Iron and hydrochloric acid, catalytic hydrogenation

  • Substitution: Various nucleophiles, depending on the desired product

Major Products Formed:

  • Nitro derivatives from oxidation

  • Amine derivatives from reduction

  • Substituted benzyl derivatives from nucleophilic substitution

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological macromolecules, while the methoxybenzyl group can participate in hydrophobic interactions. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

  • Tert-Butyl 4-aminobenzoate: Similar in structure but lacks the piperidine ring.

  • Tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: Similar piperidine derivative but with a different substituent on the aromatic ring.

Uniqueness: The presence of the methoxybenzyl group in tert-Butyl 4-amino-4-(4-methoxybenzyl)piperidine-1-carboxylate provides unique chemical reactivity and potential biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 4-amino-4-[(4-methoxyphenyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-11-9-18(19,10-12-20)13-14-5-7-15(22-4)8-6-14/h5-8H,9-13,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRGSTRYYLDUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901122206
Record name 1-Piperidinecarboxylic acid, 4-amino-4-[(4-methoxyphenyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707602-61-6
Record name 1-Piperidinecarboxylic acid, 4-amino-4-[(4-methoxyphenyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707602-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-4-[(4-methoxyphenyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-amino-4-(4-methoxybenzyl)piperidine-1-carboxylate
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